Sanvar

Descripción general

Descripción

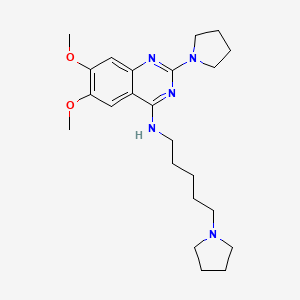

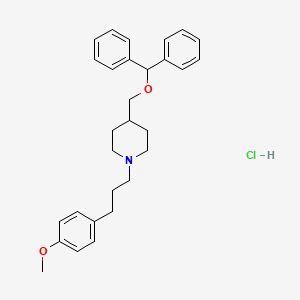

Sanvar (vapreotide acetate) is a somatostatin analogue that is in development for the treatment of acute esophageal variceal bleeding (EVB) . It is a synthetic octapeptide and has shown efficacy in the treatment of patients with AIDS-related diarrhea .

Synthesis Analysis

Vapreotide was developed at Tulane University School of Medicine, New Orleans, USA . It provides a much higher metabolic stability than its parent compound . Vapreotide is usually administered subcutaneously (SC) although a slow-release intramuscular (IM) formulation is also available .Molecular Structure Analysis

Vapreotide has a molecular formula of C57H70N12O9S2 . It is a synthetic octapeptide with the sequence H-D-Phe-Cys (1)-Tyr-D-Trp-Lys-Val-Cys (1)-Trp-NH2 .Aplicaciones Científicas De Investigación

Vapreotide (Sanvar) : Vapreotide, also known as Sanvar, is a somatostatin analogue developed for higher metabolic stability than its parent compound. It has been submitted for approval in the European Union for the treatment of acute esophageal variceal bleeding (EVB) and has been awarded orphan drug status in the US for the same indication (Drugs in R&D, 2003).

Biomechanical Evaluation :

- A study on straight antegrade nails (SAN) found that the "proximal anchoring point" provided increased stability in constructs compared to the same setup without this feature. This could be beneficial for patients undergoing surgical treatment for unstable proximal humeral fractures (International Orthopaedics, 2017).

Energy Redevelopment Interventions :

- An Agent-Based Model (ABM) was applied to study energy requalification operations and the willingness of inhabitants to adopt different retrofit actions in the San Salvario neighborhood in Turin, Italy. This model considered interactions among agents through a bottom-up approach (Caprioli, Bottero, & Pellegrini, 2019).

Arterial Supply Imaging :

- A study using 64-section computed tomography (CT) retrospectively evaluated the arterial supply to the sinuatrial node (SAN) and the atrioventricular node (AVN), providing valuable insights into their anatomic characteristics (Radiology, 2008).

Statistical Analysis System - Sisvar :

- Sisvar is a statistical analysis system widely used in the scientific community. It offers multiple comparison procedures using bootstrap methods, providing greater power and better control of experimentwise type I error rates under various data distributions (Ciencia E Agrotecnologia, 2014).

Neutron Scattering Studies of Invar Alloys :

- Neutron scattering studies on Invar alloys suggest the existence of dispersed magnetic excitations, potentially responsible for the Invar effect (Physica B-condensed Matter, 1986).

Propiedades

IUPAC Name |

acetic acid;10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIZSMHYSQUHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sanvar | |

CAS RN |

849479-74-9 | |

| Record name | Vapreotide acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849479749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)

![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)

![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)